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Abstract
Interleukin-2 (IL-2) is a pleiotropic cytokine critical to the regulation of the adaptive immune

response. As a central signaling molecule, the IL2 gene is subject to intense and complex

evolutionary pressures, balancing the need to respond to a diverse and rapidly evolving

pathogenic landscape against the risk of autoimmunity. This document provides a

comprehensive analysis of the molecular evolution of the human IL2 gene, detailing its

evolutionary history, the selection pressures that have shaped its modern form, and

comparative genomic data. It includes detailed experimental protocols for evolutionary analysis

and visualizes key biological and methodological pathways to facilitate a deeper understanding

for research and therapeutic development.

Introduction to Interleukin-2
Interleukin-2 is a cytokine belonging to the γ-chain family, which also includes IL-4, IL-7, IL-9,

IL-15, and IL-21.[1] Primarily produced by activated CD4+ and CD8+ T cells, IL-2 is a potent T

cell growth factor required for the proliferation and differentiation of T and B lymphocytes.[2][3]

Its function is pivotal in orchestrating an effective immune response, including the development

of T cell immunological memory and the maintenance of self-tolerance through the support of

regulatory T cells (Tregs).[1] The profound impact of IL-2 on immune homeostasis makes the

evolutionary trajectory of its gene a subject of significant interest, offering insights into host-
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pathogen co-evolution and providing a basis for the rational design of immunomodulatory

therapeutics.

Evolutionary History and Phylogenetics
The IL2 gene is a member of a structurally related family of cytokines characterized by a four

alpha-helix bundle structure.[1] Its evolutionary origins can be traced to early jawed

vertebrates.[1] The gene organization of IL2 has been well-conserved throughout evolution,

typically comprising four exons and three introns.[4][5]

A critical aspect of IL-2's evolution is its co-evolution with its receptor, the IL-2R. The high-

affinity receptor is a heterotrimeric complex consisting of alpha (IL-2Rα or CD25), beta (IL-2Rβ

or CD122), and common gamma (γc or CD132) chains.[6][7] The γc chain is a shared

component among several cytokine receptors, highlighting a modular aspect of cytokine

signaling evolution.[8] In fish, IL-2 shares a receptor alpha chain with IL-15, suggesting that a

gene duplication and subsequent diversification event in tetrapods led to the specialized IL-2Rα

chain seen in mammals.[1]

Phylogenetic analyses show that the IL2 gene has experienced high substitution rates,

particularly in mammals.[9] This rapid evolution complicates the identification of orthologs in

more distantly related species using sequence homology alone and suggests that functional

conservation may outpace sequence identity.[9]

Selection Pressures on the Human IL-2 Gene
Genes involved in the immune response are often subject to strong selective pressures as they

are at the forefront of the host-pathogen arms race. The IL2 gene is no exception, showing

evidence of both purifying and positive selection.

Purifying (Negative) Selection: This is the dominant force acting on most of the gene,

reflecting the critical and highly constrained functional roles of IL-2. Key structural motifs,

such as the cysteine residues forming disulfide bonds and regions crucial for receptor

binding, are highly conserved. A dN/dS ratio less than 1 indicates that non-synonymous

(amino acid-changing) mutations are purged from the population, preserving the protein's

essential functions.[10]
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Positive (Darwinian) Selection: This type of selection favors new, advantageous mutations.

For immune genes, this is often driven by the need to adapt to novel or evolving pathogens.

A dN/dS ratio greater than 1 is a hallmark of positive selection.[10] While a specific value for

the human lineage is not prominently documented, studies in other mammals have detected

strong signals of positive selection. For instance, an analysis of ancestral IL-2 genes in

ruminants revealed a dN/dS ratio of 2.0, indicating a period of rapid adaptation in this

lineage.[9][11] This suggests that IL-2 has evolved to interact with a dynamically changing

immune context, likely influenced by species-specific pathogens.

In humans, a dimorphic polymorphism has been identified in the first exon of the IL2 gene,

though it is phenotypically silent.[12] The expression of the gene is also subject to unusual

monoallelic regulation in mature thymocytes, a mechanism for tightly controlling its expression

levels.[2]

Data Presentation: Comparative Genomics
The sequence of the IL-2 protein is highly variable between divergent species but shows

significant conservation among closely related ones, such as primates. This reflects its rapid

evolution and the conserved function within specific mammalian orders.

Table 1: IL-2 Amino Acid Sequence Identity Compared to Human IL-2

Species
Common
Name

Taxonomic
Group

Sequence
Identity (%)

Reference(s)

Pan troglodytes Chimpanzee Primate ~99% [7]

Macaca mulatta
Rhesus

Macaque
Primate 93-99% (general) [7]

Mus musculus House Mouse Rodent 56% [1][6]

Rattus

norvegicus
Norway Rat Rodent 66% [13]

Bos taurus Cattle Artiodactyla 66% [14]

Canis lupus

familiaris
Dog Carnivora 75.2% [14]
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Table 2: Metrics of Molecular Evolution for the IL-2 Gene

Lineage Method Metric Value
Interpretati
on

Reference(s
)

Ancestral

Ruminants

dN/dS

(bN/bS)
Ratio 2.0

Strong

Positive

Selection

[11]

Mammals

(General)

Substitution

Rate Analysis
Rate High

Rapid

Evolution
[9]

Experimental Protocols
Protocol for Phylogenetic Analysis of the IL-2 Gene
This protocol outlines the standard computational pipeline for reconstructing the evolutionary

history of the IL2 gene.

Sequence Acquisition:

Obtain the human IL-2 protein (UniProt: P60568) or gene (Gene ID: 3558) sequence from

the National Center for Biotechnology Information (NCBI) or UniProt database.[2]

Use BLAST (Basic Local Alignment Search Tool) to find homologous sequences

(orthologs) in a target set of species (e.g., primates, other mammals).

Download the sequences in FASTA format.

Multiple Sequence Alignment (MSA):

Align the collected sequences using a program like Clustal Omega or MAFFT.

The goal is to align homologous residues in columns.

Visually inspect the alignment and manually edit where necessary to correct obvious

misalignments, particularly around gaps.

Model of Evolution Selection:
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Use the generated alignment to determine the best-fit model of amino acid or nucleotide

substitution.

Software such as ProtTest or ModelFinder will test various models (e.g., JTT, WAG, LG for

proteins; GTR, HKY for nucleotides) and rank them based on criteria like the Akaike

Information Criterion (AIC) or Bayesian Information Criterion (BIC).

Phylogenetic Tree Reconstruction:

Using the alignment and the selected evolutionary model, infer the phylogenetic tree.

Common methods include:

Maximum Likelihood (ML): Methods like PhyML or RAxML are widely used. They

evaluate the likelihood of the observed data given a specific tree topology and model.

Bayesian Inference (BI): Programs like MrBayes use a Markov Chain Monte Carlo

(MCMC) approach to explore the space of possible trees and estimate posterior

probabilities for clades.

Neighbor-Joining (NJ): A faster, distance-based method useful for preliminary analysis.

Assessing Tree Reliability:

Evaluate the statistical support for the nodes (branches) in the tree.

Bootstrap Analysis: The most common method for ML trees. It involves resampling the

alignment columns to create new datasets, building trees for each, and calculating the

percentage of times a particular node appears in the resulting trees (bootstrap value). A

value ≥ 70% is typically considered significant.

Posterior Probability: In Bayesian inference, this value directly represents the probability of

a clade being correct given the data and model. A value ≥ 0.95 is considered strong

support.

Protocol for Detecting Natural Selection
This protocol describes methods to identify the selective pressures acting on the IL2 coding

sequence.
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Sequence Preparation:

Obtain orthologous coding DNA sequences (CDS) for the species of interest.

Create a codon-based multiple sequence alignment. This ensures that the reading frame

is maintained.

Calculating dN/dS (Ka/Ks) Ratios:

The ratio of the non-synonymous substitution rate (dN or Ka) to the synonymous

substitution rate (dS or Ks) is a powerful indicator of selective pressure.[10]

Use software like PAML (Phylogenetic Analysis by Maximum Likelihood) or HyPhy

(Hypothesis Testing using Phylogenies).

Interpretation:[10]

dN/dS < 1: Purifying (negative) selection is dominant.

dN/dS = 1: Neutral evolution (genetic drift).

dN/dS > 1: Positive (diversifying) selection.

These programs can calculate an average dN/dS for the entire gene or use "site models"

to identify specific codons that may be under positive selection.

McDonald-Kreitman (MK) Test:

This test compares the ratio of non-synonymous to synonymous polymorphisms within a

species (Pn/Ps) to the ratio of non-synonymous to synonymous fixed differences between

species (Dn/Ds).

A significant excess of non-synonymous fixed differences (Dn/Ds > Pn/Ps) suggests the

action of positive selection.

Mandatory Visualizations
IL-2 Signaling Pathway
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The binding of IL-2 to its receptor complex initiates multiple downstream signaling cascades

crucial for T cell activation, proliferation, and survival.

IL-2 Receptor Complex
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Caption: The IL-2 signaling cascade is initiated by IL-2 binding its receptor.

Experimental Workflow for Phylogenetic Analysis
This diagram illustrates the logical steps involved in performing a phylogenetic analysis of a

gene like IL2.
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Caption: A standard bioinformatics workflow for molecular phylogenetic analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1166187?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion and Future Directions
The molecular evolution of the human IL2 gene is a story of dynamic adaptation driven by the

relentless pressure of pathogens. While core functional elements are conserved by strong

purifying selection, the gene exhibits rapid evolution, with evidence of positive selection in

mammalian lineages, allowing the immune system to adapt. The high degree of sequence

conservation among primates underscores their value as models for studying IL-2 biology,

although key differences must be considered.

For drug development professionals, this evolutionary context is critical. Understanding which

regions of the IL-2 protein are conserved versus which are variable can guide the engineering

of novel IL-2 variants ("superkines") with tailored affinities for specific receptor subunits,

potentially separating the therapeutic (e.g., anti-cancer) effects from the toxic or

immunosuppressive (Treg-activating) effects. Future research integrating population genetics,

structural biology, and functional immunology will continue to unravel the complexities of IL-2

evolution, paving the way for more sophisticated and effective immunotherapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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